Cas no 2228141-16-8 (O-2-(3-methylfuran-2-yl)ethylhydroxylamine)

O-2-(3-methylfuran-2-yl)ethylhydroxylamine is a specialized hydroxylamine derivative featuring a 3-methylfuran-2-yl ethyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the furan ring enhances its reactivity in nucleophilic and electrophilic transformations, while the hydroxylamine group offers opportunities for further functionalization, such as oxime or nitrone formation. Its structural features make it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. Careful handling is recommended due to the reactive nature of hydroxylamine derivatives.
O-2-(3-methylfuran-2-yl)ethylhydroxylamine structure
2228141-16-8 structure
Product Name:O-2-(3-methylfuran-2-yl)ethylhydroxylamine
CAS No:2228141-16-8
MF:C7H11NO2
MW:141.167742013931
CID:6050847
PubChem ID:165611681
Update Time:2025-06-09

O-2-(3-methylfuran-2-yl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-2-(3-methylfuran-2-yl)ethylhydroxylamine
    • 2228141-16-8
    • O-[2-(3-methylfuran-2-yl)ethyl]hydroxylamine
    • EN300-1739743
    • Inchi: 1S/C7H11NO2/c1-6-2-4-9-7(6)3-5-10-8/h2,4H,3,5,8H2,1H3
    • InChI Key: DFTFZNRDWXUNCQ-UHFFFAOYSA-N
    • SMILES: O1C=CC(C)=C1CCON

Computed Properties

  • Exact Mass: 141.078978594g/mol
  • Monoisotopic Mass: 141.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.4Ų

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Additional information on O-2-(3-methylfuran-2-yl)ethylhydroxylamine

O-2-(3-methylfuran-2-yl)ethylhydroxylamine (CAS No. 2228141-16-8): A Comprehensive Overview

O-2-(3-methylfuran-2-yl)ethylhydroxylamine (CAS No. 2228141-16-8) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its 3-methylfuran and hydroxylamine moieties, offers a promising platform for the development of new therapeutic agents and chemical probes.

The chemical structure of O-2-(3-methylfuran-2-yl)ethylhydroxylamine consists of a furan ring substituted with a methyl group at the 3-position, which is attached to an ethyl chain terminated by a hydroxylamine functional group. The presence of the furan ring and the hydroxylamine moiety imparts this compound with distinct chemical properties, including high reactivity and potential for forming hydrogen bonds. These characteristics make it an attractive candidate for various applications in synthetic chemistry and drug discovery.

Recent studies have explored the biological activities of O-2-(3-methylfuran-2-yl)ethylhydroxylamine. One notable area of research is its potential as an antioxidant. Hydroxylamines are known to exhibit antioxidant properties due to their ability to scavenge free radicals. Preliminary studies have shown that O-2-(3-methylfuran-2-yl)ethylhydroxylamine can effectively reduce oxidative stress in cellular models, suggesting its potential as a protective agent against oxidative damage.

In addition to its antioxidant properties, O-2-(3-methylfuran-2-yl)ethylhydroxylamine has been investigated for its anti-inflammatory effects. Inflammation is a key factor in many diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. These findings highlight its potential as a therapeutic agent for managing inflammatory conditions.

The pharmacokinetic properties of O-2-(3-methylfuran-2-yl)ethylhydroxylamine have also been studied to assess its suitability as a drug candidate. Initial pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a successful drug candidate. Furthermore, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses, with no significant adverse effects observed.

In the context of medicinal chemistry, O-2-(3-methylfuran-2-yl)ethylhydroxylamine serves as a valuable starting point for the synthesis of more complex molecules with enhanced biological activities. Chemists have utilized this compound as a building block to create derivatives with improved potency and selectivity. For example, modifications to the furan ring or the ethyl chain can lead to compounds with enhanced binding affinities to specific biological targets.

The synthetic accessibility of O-2-(3-methylfuran-2-yl)ethylhydroxylamine is another factor contributing to its appeal in research and development. The compound can be synthesized through well-established methods in organic chemistry, making it readily available for large-scale production. This ease of synthesis facilitates its use in high-throughput screening assays and other applications where large quantities are required.

Beyond its direct applications in drug discovery, O-2-(3-methylfuran-2-yl)ethylhydroxylamine has also found utility as a chemical probe in biological research. Chemical probes are small molecules used to study the function of specific proteins or pathways in living systems. The unique structure of this compound allows it to interact with specific biological targets, providing insights into their mechanisms of action and potential therapeutic applications.

In conclusion, O-2-(3-methylfuran-2-yl)ethylhydroxylamine (CAS No. 2228141-16-8) is a versatile compound with promising applications in both basic research and drug development. Its unique chemical structure, combined with its favorable biological properties and synthetic accessibility, positions it as a valuable tool for advancing our understanding of various biological processes and developing new therapeutic strategies.

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